Product packaging for 4-[(2-Hydroxyethyl)amino]butanoic acid(Cat. No.:CAS No. 102014-42-6)

4-[(2-Hydroxyethyl)amino]butanoic acid

Cat. No.: B2671524
CAS No.: 102014-42-6
M. Wt: 147.174
InChI Key: QICJKRUBYXCVLU-UHFFFAOYSA-N
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Description

4-[(2-Hydroxyethyl)amino]butanoic acid, a chemical compound with the CAS number 5446-28-0, is a derivative of gamma-aminobutyric acid (GABA) where one hydrogen is replaced by a 2-hydroxyethyl group. This structural modification creates a molecule of significant interest in multiple research fields. In neuroscience, it is studied for its potential interactions with GABAergic systems, as it may influence neurotransmitter activity and receptor binding, offering a research tool for understanding neurological pathways and disorders. Concurrently, this compound has garnered substantial attention in dermatological and cosmetic research due to its properties as a precursor for a specific cyclic lactam. Under certain conditions, it can cyclize to form a surfactant with skin-conditioning benefits, making it a subject of study in the development of topical formulations. Its mechanism of action in this context is often linked to its moisturizing and mild surface-active characteristics. Researchers utilize this compound to explore its physicochemical properties, synthesis pathways, and potential applications in creating new materials or bioactive compounds. This product is designated For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H13NO3 B2671524 4-[(2-Hydroxyethyl)amino]butanoic acid CAS No. 102014-42-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(2-hydroxyethylamino)butanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO3/c8-5-4-7-3-1-2-6(9)10/h7-8H,1-5H2,(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QICJKRUBYXCVLU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CC(=O)O)CNCCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

147.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Nomenclature and Structural Context in Academic Research

Systematic IUPAC Naming Conventions in Chemical Literature

According to the International Union of Pure and Applied Chemistry (IUPAC), the systematic name for the compound is 4-[(2-hydroxyethyl)amino]butanoic acid . This name precisely describes its molecular structure: a butanoic acid backbone substituted at the fourth carbon with an amino group, which itself is further substituted with a 2-hydroxyethyl group.

Relationship to Parent Butanoic Acid Derivatives

The core of this molecule is butanoic acid, a four-carbon carboxylic acid. It is a derivative of butanoic acid where a hydrogen on the fourth carbon is replaced by a substituted amino group. This foundational structure is shared by numerous compounds of biological and industrial importance.

Structural Similarities to Key Biological Amino Acids and Derivatives

The structure of this compound bears a resemblance to several endogenous amino acids and their metabolites, which is a key reason for the research interest in this compound.

A significant aspect of this compound is its structural similarity to Gamma-Aminobutyric Acid (GABA), the primary inhibitory neurotransmitter in the mammalian central nervous system. wikipedia.orgwikipedia.org GABA's IUPAC name is 4-aminobutanoic acid. nist.govnist.gov this compound is considered a GABA analogue because it shares the same 4-aminobutanoic acid backbone. wikipedia.org The key difference is the presence of a 2-hydroxyethyl group on the amino nitrogen. This modification can influence its chemical properties and biological activity. Other GABA analogues include well-known compounds like pregabalin (B1679071) and baclofen. wikipedia.org

Beyond its direct relationship to GABA, the molecule can be compared to other intermediates in amino acid metabolism. For instance, it shares the butanoic acid core with compounds like 2-aminobutanoic acid, an isomer of aminobutyric acid. epa.gov The presence of both hydroxyl and amino functional groups also invites comparisons to hydroxy amino acids, although the positioning of these groups differs from naturally occurring amino acids like threonine or serine.

Table 1: Structural Comparison of this compound and Related Compounds

Compound Name Molecular Formula Key Structural Features
This compound C6H13NO3 Butanoic acid with a substituted amino group at C4
Gamma-Aminobutyric Acid (GABA) C4H9NO2 Butanoic acid with an amino group at C4 nist.gov
(2S)-2-Aminobutanoic acid C4H9NO2 Butanoic acid with an amino group at C2 epa.gov
4-Amino-2-hydroxybutanoic acid C4H9NO3 Butanoic acid with an amino group at C4 and a hydroxyl group at C2 nih.gov

Synthetic Methodologies and Chemical Transformations

Established Synthetic Routes for 4-[(2-Hydroxyethyl)amino]butanoic Acid

The preparation of this compound can be achieved through various synthetic pathways, primarily involving condensation reactions and multi-step synthesis.

Condensation Reactions

A primary and straightforward method for the synthesis of this compound is the direct condensation of γ-butyrolactone with ethanolamine (B43304). This reaction involves the nucleophilic attack of the amino group of ethanolamine on the electrophilic carbonyl carbon of the lactone, leading to the opening of the five-membered ring and the formation of the desired N-substituted amino acid. While the specifics of this direct reaction are not extensively detailed in publicly available literature, it represents a common and efficient strategy for the synthesis of γ-aminobutyric acid derivatives.

Another relevant condensation reaction, although not directly yielding the target compound, is the synthesis of Schiff base derivatives of γ-aminobutyric acid. For instance, the reaction of ortho-vanillin with γ-aminobutyric acid in refluxing methanol produces (E)-4-[(2-hydroxy-3-methoxybenzylidene)amino]butanoic acid. mdpi.com This type of reaction highlights the reactivity of the amino group of GABA and its derivatives in condensation processes.

Multi-Step Synthesis Pathways

In cases where direct condensation is not feasible or yields are low, multi-step synthetic routes can be employed. A plausible multi-step pathway for the synthesis of this compound could involve the reaction of a 4-halobutanoic acid, such as 4-bromobutanoic acid, with ethanolamine. This nucleophilic substitution reaction would result in the formation of the target compound. Protecting group strategies may be necessary to prevent side reactions, for example, by protecting the hydroxyl group of ethanolamine or the carboxylic acid group of the butanoic acid derivative.

Optimization of Reaction Conditions and Yields in Laboratory Synthesis

The optimization of reaction conditions is crucial for maximizing the yield and purity of this compound. Key parameters that can be adjusted include temperature, reaction time, solvent, and the use of catalysts.

For condensation reactions, such as the one between γ-butyrolactone and ethanolamine, the reaction temperature can significantly influence the reaction rate. The choice of solvent can also play a critical role; polar aprotic solvents are often suitable for such reactions. The molar ratio of the reactants is another important factor to consider to drive the reaction to completion and minimize the presence of unreacted starting materials.

In the synthesis of related Schiff base derivatives, the addition of a mild acidic catalyst, such as glacial acetic acid, has been shown to increase the yield. mdpi.com Conversely, the use of a base like piperidine was found to decrease the yield. mdpi.com This suggests that pH control is a critical factor in optimizing the synthesis of GABA derivatives.

A study on the gas-phase amination of γ-butyrolactone with ethanolamine calculated the activation energy for the reaction of the adsorptive molecules to be approximately 49.28 kJ/mol, indicating that this step is rate-determining. researchgate.net

Table 1: Potential Parameters for Optimization in the Synthesis of this compound

ParameterPotential Adjustments and Considerations
Temperature Increasing temperature can increase reaction rate but may also lead to side reactions.
Solvent Polar aprotic solvents may be suitable for nucleophilic substitution and condensation reactions.
Catalyst Mild acidic or basic catalysts may be employed to enhance reaction rates.
Reactant Ratio Using an excess of one reactant can help drive the reaction to completion.
Reaction Time Monitoring the reaction progress is essential to determine the optimal reaction time.

Green Chemistry Approaches in Synthesis Research

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. In the context of amino acid synthesis, this includes the use of environmentally benign solvents, renewable starting materials, and energy-efficient processes.

A green synthesis approach for N-substituted glycine derivatives has been reported, which involves the reaction of an alkyl amine with chloroacetic acid in water as the solvent. nih.govacs.orgresearchgate.net This method avoids the use of toxic organic solvents and represents a more environmentally friendly route. A similar strategy could potentially be adapted for the synthesis of this compound, for example, by reacting ethanolamine with a suitable 4-carbon carboxylic acid derivative in an aqueous medium.

Furthermore, the use of biomass-derived starting materials is a key aspect of green chemistry. While not directly applied to the target compound, research into the synthesis of N-substituted lactams from biomass-derived keto acids and amines highlights the potential for developing more sustainable synthetic routes for related compounds. acs.org

Derivatization Strategies and Analogue Synthesis

The functional groups present in this compound, namely the secondary amine, the carboxylic acid, and the hydroxyl group, allow for a variety of derivatization reactions to produce analogues with potentially different properties.

Formation of Amide Derivatives

A common derivatization strategy for amino acids is the formation of amide bonds at the carboxylic acid terminus. This can be achieved by reacting the amino acid with an amine in the presence of a coupling agent. Common coupling agents used for amide bond formation include carbodiimides, such as dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often in combination with an additive like N-hydroxysuccinimide (NHS) or 1-hydroxybenzotriazole (HOBt) to suppress side reactions and improve yields.

The general reaction for the formation of an amide derivative of this compound would involve the activation of the carboxylic acid group by the coupling agent, followed by nucleophilic attack by the amine. Protecting the hydroxyl and secondary amine groups of the starting material may be necessary to ensure selective amide formation at the carboxylic acid. Protecting-group-free amidation of amino acids using Lewis acid catalysts has also been reported as a method to shorten the synthetic sequence. nih.gov

Table 2: Common Reagents for Amide Bond Formation

Reagent ClassExamplesRole in Reaction
Coupling Agents DCC, EDCActivate the carboxylic acid for nucleophilic attack.
Additives NHS, HOBtSuppress side reactions and improve efficiency.
Bases Triethylamine, DiisopropylethylamineNeutralize acids formed during the reaction.

Esterification Reactions

The presence of a carboxylic acid functional group in this compound allows it to readily undergo esterification. The most common method for this transformation is the Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of an acid catalyst, typically a strong mineral acid like sulfuric acid (H₂SO₄). quora.commasterorganicchemistry.com This reaction is a reversible process where the equilibrium can be shifted toward the product (ester) by using an excess of the alcohol or by removing water as it is formed. masterorganicchemistry.comchemguide.co.uk

The general mechanism involves the protonation of the carbonyl oxygen of the carboxylic acid by the catalyst, which increases the electrophilicity of the carbonyl carbon. masterorganicchemistry.comoit.edu The alcohol then acts as a nucleophile, attacking the carbonyl carbon. A series of proton transfer steps follows, leading to the formation of a good leaving group (water) and subsequent elimination to yield the ester and regenerate the acid catalyst. masterorganicchemistry.comchemguide.co.ukoit.edu

The reaction can be generalized as follows:

HOOC-(CH₂)₃-NH-(CH₂)₂-OH + R'OH ⇌ R'OOC-(CH₂)₃-NH-(CH₂)₂-OH + H₂O

This reaction is fundamental in modifying the solubility and reactivity of the parent compound for various synthetic applications.

Table 1: Fischer Esterification of this compound
Reactant 1Reactant 2 (Alcohol)CatalystPrimary Product (Ester)Byproduct
This compoundAlcohol (e.g., Methanol, Ethanol)Acid (e.g., H₂SO₄)Alkyl 4-[(2-hydroxyethyl)amino]butanoateWater

Schiff Base Formation and Metal Complexation Research

Schiff bases, characterized by an imine or azomethine group (>C=N–), are formed by the condensation of a primary or secondary amine with an aldehyde or a ketone. researchgate.net These compounds and their metal complexes are of significant interest due to their diverse applications in catalysis and materials science. semanticscholar.orgnih.gov Research on compounds structurally similar to this compound, such as gamma-aminobutyric acid (GABA), provides a model for its reactivity.

The amino group in this compound can react with carbonyl compounds to form Schiff base ligands. In a study involving the closely related gamma-aminobutyric acid, a Schiff base was synthesized by the condensation reaction with ortho-vanillin. semanticscholar.orgmdpi.com The reaction was carried out in refluxing methanol with a catalytic amount of glacial acetic acid, resulting in a high yield of the desired Schiff base, (E)-4-[(2-hydroxy-3-methoxybenzylidene)amino]butanoic acid. semanticscholar.orgmdpi.com This synthesis demonstrates a mild and efficient pathway to produce amino acid-based Schiff base ligands. mdpi.com The incorporation of amino acids into the Schiff base structure can introduce chirality and multidentate functionality, making them versatile ligands in coordination chemistry. semanticscholar.orgmdpi.com

Schiff bases derived from amino acids are excellent ligands for coordinating with various transition metal ions. researchgate.netscience.gov The Schiff base derived from gamma-aminobutyric acid and ortho-vanillin was used to synthesize a novel Copper(II) complex. semanticscholar.orgmdpi.com The resulting complex was characterized using techniques including elemental analysis, mass spectrometry, FT-IR, UV-Vis, and single-crystal X-ray diffraction. semanticscholar.orgmdpi.com

Structural analysis revealed that the Cu(II) ion is bound to two deprotonated Schiff base ligands, which act as bridging ligands. semanticscholar.orgmdpi.com This coordination leads to a one-dimensional polymeric structure. semanticscholar.orgmdpi.com The copper ion exhibits a disordered octahedral geometry, with a CuN₂O₄ chelation environment formed by coordination through the deprotonated phenolato oxygen atom, the imino nitrogen atom, and the oxygen atoms of the carboxylic acid moieties from adjacent molecules. semanticscholar.orgmdpi.com Such metal complexes are widely studied for their potential catalytic, magnetic, and biological properties. nih.govgrafiati.com

Table 2: Characteristics of the Cu(II) Complex with a GABA-derived Schiff Base Ligand semanticscholar.orgmdpi.com
PropertyDescription
Central Metal IonCopper (II)
Ligand(E)-4-[(2-hydroxy-3-methoxybenzylidene)amino]butanoic acid
Coordination EnvironmentCuN₂O₄
GeometryDisordered Octahedral
Overall StructureOne-dimensional polymeric compound

Incorporation into Polymeric Structures or Conjugates

The multifunctional nature of this compound, possessing amino, hydroxyl, and carboxyl groups, makes it a valuable building block for polymeric materials. It can be incorporated into polymer backbones or attached as a pendant group.

One direct route to a polymeric structure is through metal complexation, as seen with the Cu(II) complex of a related Schiff base, which forms a one-dimensional coordination polymer. semanticscholar.orgmdpi.com

Beyond coordination polymers, the compound can serve as a monomer in traditional polymerization reactions. The carboxylic acid and hydroxyl/amino groups can participate in step-growth polymerization to form polyesters or polyamides, respectively. Furthermore, its functional groups allow for conjugation to pre-existing polymers. For instance, post-polymerization modification of an activated polymer, such as poly(pentafluorophenyl acrylate), with the amino group of an amino acid can yield polyacrylamides with tailored functionalities. acs.org This approach allows for the controlled incorporation of the molecule's specific chemical features into a larger macromolecular structure.

Precursor Chemistry and Intermediate Compound Studies

Derivatives of 4-aminobutanoic acid are recognized as valuable intermediates in the synthesis of complex molecules, particularly in the pharmaceutical industry. Patent literature discloses that N-(4-oxo-butanoic acid)-L-amino acid-ester derivatives, which are structurally related, serve as key intermediates for synthesizing Angiotensin-Converting Enzyme (ACE) inhibitors. google.com Additionally, 4-amino butanoic acid derivatives are useful as synthesis intermediates for preparing peptides derived from statin analogs. google.com The ability to prepare these N-protected butanoic acid derivatives with high purity makes them suitable for industrial-scale synthesis. google.com The compound's backbone is a foundational element for building more elaborate molecular architectures.

Advanced Spectroscopic and Analytical Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is the most powerful tool for elucidating the precise structure of an organic molecule in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within the molecule.

The ¹H NMR spectrum of 4-[(2-Hydroxyethyl)amino]butanoic acid is expected to display distinct signals corresponding to each unique proton environment in the molecule. The chemical shift (δ), multiplicity (splitting pattern), and integral value (number of protons) of each signal are predicted based on the electronic environment and coupling interactions with neighboring protons.

The protons attached to the heteroatoms (oxygen of the hydroxyl group, nitrogen of the amine, and oxygen of the carboxyl group) are expected to appear as broad singlets, and their chemical shifts can vary depending on the solvent, concentration, and temperature. The methylene (B1212753) protons adjacent to the electronegative oxygen and nitrogen atoms are shifted downfield. Protons alpha to the carbonyl group also experience a downfield shift. The predicted assignments for the proton signals are detailed in the table below.

Predicted ¹H NMR Spectral Data for this compound Predicted data based on typical chemical shifts for functional groups.

LabelAssignmentPredicted Chemical Shift (δ, ppm)Predicted MultiplicityIntegration
Hₐ-CH₂-OH~ 3.6Triplet (t)2H
Hᵦ-CH₂-NH-~ 2.8Triplet (t)2H
H𝒸-NH-CH₂-~ 2.7Triplet (t)2H
HᏧ-CH₂-CH₂-COOH~ 1.8Quintet (quin)2H
Hₑ-CH₂-COOH~ 2.3Triplet (t)2H
-OHVariableBroad Singlet (br s)1H
H₉-NH-VariableBroad Singlet (br s)1H
Hₕ-COOH> 10Broad Singlet (br s)1H

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Each unique carbon atom gives a distinct signal. The chemical shift of each carbon is influenced by its hybridization and the electronegativity of the atoms attached to it.

The carboxyl carbon is the most deshielded and appears significantly downfield (~175-180 ppm). Carbons directly bonded to the electronegative oxygen and nitrogen atoms are also shifted downfield compared to simple alkane carbons. The predicted chemical shifts for each carbon in this compound are summarized in the following table.

Predicted ¹³C NMR Spectral Data for this compound Predicted data based on typical chemical shifts for functional groups and data from analogous compounds. hmdb.cadocbrown.info

LabelAssignmentPredicted Chemical Shift (δ, ppm)
C1-C H₂-OH~ 60
C2-C H₂-NH-~ 50
C3-NH-C H₂-~ 48
C4-C H₂-CH₂-COOH~ 25
C5-C H₂-COOH~ 35
C6-C OOH~ 178

Two-dimensional (2D) NMR experiments are instrumental in confirming the structural assignments made from 1D NMR spectra by revealing correlations between nuclei.

Correlation Spectroscopy (COSY): This homonuclear experiment identifies protons that are spin-spin coupled, typically over two to three bonds. For this compound, a COSY spectrum would be expected to show cross-peaks connecting:

The protons of the hydroxyethyl (B10761427) group (-CH₂-CH₂-).

The protons of the butanoic acid chain (-CH₂-CH₂-CH₂-). libretexts.orgpressbooks.pubnih.gov These correlations confirm the connectivity within these two distinct fragments of the molecule.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information through analysis of fragmentation patterns.

Electrospray ionization is a soft ionization technique suitable for polar and thermally labile molecules like this compound. wiley-vch.de Given the presence of a basic secondary amine and an acidic carboxylic acid, the compound is amphoteric and ionizes readily.

In positive-ion mode ESI-MS, the molecule is expected to be easily protonated, primarily at the nitrogen atom, to form the pseudomolecular ion [M+H]⁺. acs.orgnih.gov The theoretical monoisotopic mass of the neutral molecule (C₆H₁₃NO₃) is 147.08959 Da. Therefore, the most prominent ion in the mass spectrum would be the protonated molecule at an m/z of 148.09737. Depending on the experimental conditions and sample purity, adduct ions with sodium [M+Na]⁺ or potassium [M+K]⁺ may also be observed. acs.org While ESI is a soft technique, some in-source fragmentation might occur, potentially leading to the observation of ions corresponding to the neutral loss of water or the carboxyl group. nih.gov

High-resolution mass spectrometry measures the m/z of ions with very high accuracy (typically to four or more decimal places). measurlabs.comntnu.edu This precision allows for the determination of a molecule's elemental composition from its exact mass. colorado.edubohrium.com

Tandem Mass Spectrometry (MS/MS)

Tandem mass spectrometry (MS/MS) is a powerful technique for structural elucidation, providing detailed information about the fragmentation of a specific parent ion. For this compound (molecular weight: 147.17 g/mol ), the protonated molecule [M+H]⁺ would have an m/z of 148.1. Collision-induced dissociation (CID) of this precursor ion would be expected to yield a series of characteristic fragment ions.

The fragmentation pattern would likely be dominated by cleavages at the most labile bonds, guided by the functional groups present. Key expected fragmentation pathways include:

Loss of Water (H₂O): A neutral loss of 18 Da from the precursor ion is highly probable due to the presence of both a carboxylic acid and a primary alcohol.

Loss of Carbon Dioxide (CO₂): Decarboxylation of the butanoic acid moiety can result in a neutral loss of 44 Da.

Cleavage of the C-C bond adjacent to the nitrogen (Alpha-cleavage): This is a characteristic fragmentation for amines and would lead to the formation of specific iminium ions. libretexts.org

Cleavage of the Butanoic Acid Chain: Fragmentation along the alkyl chain would produce a series of ions separated by 14 Da (CH₂). libretexts.org

The most abundant fragment ions for simple amino acids typically result from the loss of the carboxyl group. researchgate.net For instance, in the MS/MS analysis of various amino acids, the most common fragmentation is the loss of H₂O and/or CO. nih.gov While no specific MS/MS spectrum for this compound is available, the table below outlines the predicted major fragment ions based on these general principles.

Table 1: Predicted MS/MS Fragmentation of [C₆H₁₃NO₃+H]⁺

Precursor Ion (m/z)Predicted Fragment Ion (m/z)Proposed Neutral LossProposed Fragment Structure
148.1130.1H₂O[M+H-H₂O]⁺
148.1104.1CO₂[M+H-CO₂]⁺
148.1102.1H₂O + CO[M+H-H₂O-CO]⁺
148.188.1CH₂CH₂OH + H[C₄H₈NO₂]⁺
148.160.1C₄H₈O₂[C₂H₆NO]⁺

Vibrational Spectroscopy for Functional Group Identification

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, causing vibrations of its chemical bonds. The resulting spectrum provides a fingerprint of the functional groups present. For this compound, the spectrum would be a composite of the vibrations from the O-H (hydroxyl and carboxylic acid), N-H (secondary amine), C=O (carbonyl), C-O, C-N, and C-H bonds.

In the solid state, the compound likely exists as a zwitterion, where the carboxylic acid protonates the amine. This would significantly alter the spectrum compared to the non-ionic form, notably by replacing the carboxylic O-H and N-H stretches with broad N⁺-H stretches and replacing the C=O stretch with carboxylate (COO⁻) stretches.

The FT-IR spectrum of the closely related 4-Aminobutanoic acid (GABA) shows characteristic broad absorptions for the N⁺-H stretches of the ammonium (B1175870) group and the asymmetric and symmetric stretches of the carboxylate group. nist.gov Similarly, the spectrum of butanoic acid clearly shows the very broad O-H stretch and the sharp C=O stretch of the carboxylic acid group. docbrown.inforesearchgate.net

Table 2: Expected FT-IR Absorption Bands for this compound

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)Expected Intensity
O-H (Alcohol)Stretching3500 - 3200Broad, Medium
O-H (Carboxylic Acid)Stretching3300 - 2500Very Broad, Strong
N-H (Secondary Amine)Stretching3400 - 3300Weak-Medium
N⁺-H (Ammonium - Zwitterion)Stretching3200 - 2800Broad, Strong
C-H (Alkyl)Stretching2960 - 2850Medium-Strong
C=O (Carboxylic Acid)Stretching1725 - 1700Strong, Sharp
COO⁻ (Carboxylate - Zwitterion)Asymmetric Stretching1610 - 1550Strong
COO⁻ (Carboxylate - Zwitterion)Symmetric Stretching1420 - 1300Variable
C-O (Alcohol & Acid)Stretching1300 - 1000Strong
C-N (Amine)Stretching1250 - 1020Medium

Raman Spectroscopy (FT-Raman)

Raman spectroscopy is a complementary technique to FT-IR that measures the inelastic scattering of monochromatic light. It is particularly sensitive to non-polar bonds and symmetric vibrations. While no Raman spectrum for this compound has been published, the expected spectrum would feature prominent peaks for the C-H and C-C bond vibrations within the butanoic acid and ethyl backbones. The C=O stretch of the carboxylic acid would also be visible, though typically weaker than in the IR spectrum. In the zwitterionic form, the symmetric stretch of the carboxylate group (COO⁻) usually gives a strong Raman band. Studies on various amino acids show that Raman spectra provide valuable information on molecular conformation and intermolecular bonding. nih.govsemanticscholar.org

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy probes the electronic transitions within a molecule. The chromophores in this compound are the carbonyl group (C=O) of the carboxylic acid and the non-bonding electrons of the nitrogen and oxygen atoms. These functional groups contain electrons that can be excited by UV radiation.

Specifically, the carbonyl group can undergo a weak n→π* transition. However, for simple, non-conjugated aliphatic carboxylic acids and amines, these transitions occur at wavelengths below 220 nm and are often weak. researchgate.netscience-softcon.de Therefore, when measured in common solvents like water or ethanol, this compound is not expected to exhibit significant absorbance in the standard UV-Vis range of 220-800 nm. The absence of aromatic rings or conjugated double bonds means there are no π→π* transitions in the accessible UV-Vis region. This is in contrast to aromatic derivatives, which show strong absorption bands. mdpi.com

X-ray Diffraction for Solid-State Structural Determination

X-ray diffraction (XRD) on a single crystal is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions.

Although no crystal structure has been reported for this compound, it is expected to crystallize as a zwitterion. The crystal packing would be dominated by a network of strong hydrogen bonds. Key interactions would likely involve:

The ammonium group (N⁺-H) acting as a hydrogen bond donor to the carboxylate oxygen atoms (COO⁻) and the hydroxyl oxygen atom of neighboring molecules.

The hydroxyl group (O-H) participating as both a hydrogen bond donor and acceptor.

The carboxylate oxygen atoms acting as primary hydrogen bond acceptors.

This extensive hydrogen-bonding network would lead to a dense, layered, or three-dimensional structure, typical for aliphatic amino acids. researchgate.netnih.gov The conformation of the flexible alkyl chains would be arranged to optimize packing and van der Waals interactions. Determining the crystal structure would require growing single crystals of sufficient quality, a process that can be challenging for small, flexible, and highly polar molecules. cardiff.ac.uk

Chromatographic Separation Techniques for Purity and Mixture Analysis

Chromatographic methods are essential for separating this compound from reaction mixtures, assessing its purity, and quantifying its presence in various matrices.

High-Performance Liquid Chromatography (HPLC): Due to its polar and zwitterionic nature, reversed-phase HPLC (RP-HPLC) would likely require specific conditions. A standard C18 column might provide insufficient retention. Therefore, alternative approaches would be more suitable:

Hydrophilic Interaction Liquid Chromatography (HILIC): This technique is well-suited for highly polar compounds and would provide good retention. helixchrom.com

Ion-Pair Chromatography: Adding an ion-pairing reagent to the mobile phase would form a neutral complex with the analyte, enhancing its retention on a reversed-phase column.

Pre-column Derivatization: Reacting the amine group with a chromophoric or fluorophoric agent (e.g., o-phthalaldehyde (B127526) (OPA) or 2,4-dinitrofluorobenzene (DNFB)) would allow for sensitive UV or fluorescence detection and improve retention on reversed-phase columns. tandfonline.comnih.govresearchgate.net

Gas Chromatography (GC): Direct analysis by GC is not feasible due to the low volatility and thermal instability of the compound. nih.gov Therefore, derivatization is mandatory to block the polar -OH, -NH, and -COOH groups and increase volatility. Common derivatization strategies for amino acids include:

Silylation: Reagents like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) or N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) convert active hydrogens to trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (TBDMS) ethers and esters. sigmaaldrich.comthermofisher.com

Esterification followed by Acylation: A two-step process involving, for example, esterification of the carboxyl group with an alcohol (e.g., isobutanol) followed by acylation of the amine and hydroxyl groups with a reagent like pentafluoropropionic anhydride (B1165640) (PFPA). nih.gov

After derivatization, the resulting volatile compound can be readily separated and analyzed by GC, often coupled with a mass spectrometer (GC-MS) for definitive identification. researchgate.netnih.gov

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of amino acid derivatives due to its high resolution and sensitivity. nih.gov The selection of the stationary and mobile phases is critical and is tailored to the specific properties of the analyte. google.com For compounds like this compound, which possess polar functional groups, specific HPLC methods are employed for effective separation and quantification.

Reversed-Phase Liquid Chromatography (RP-LC) is a widely used mode of HPLC for separating molecules with some degree of hydrophobic character. ualberta.ca In RP-LC, the stationary phase is nonpolar (e.g., C18-silica), and the mobile phase is polar. The separation of polar compounds like amino acid derivatives often requires specific conditions to achieve adequate retention and resolution.

A common approach for similar butanoic acid derivatives involves using a C18 column with an aqueous-organic mobile phase, often containing an acid modifier. sielc.comnih.gov For instance, a method developed for 4-amino-3-hydroxybutyric acid utilized a RP-18 column with a mobile phase of 0.01 M sodium heptasulfonate at pH 2.4, with UV detection at 210 nm. nih.gov The use of ion-pairing agents like heptasulfonate can enhance the retention of polar, charged analytes on the nonpolar stationary phase. The organic component of the mobile phase, typically acetonitrile (B52724) or methanol, is adjusted to control the elution time. sielc.com

Table 1: Illustrative RP-LC Method Parameters for Butanoic Acid Derivatives This table is a composite based on typical methods for related compounds and does not represent a single specific analysis of this compound.

Parameter Condition Source(s)
Stationary Phase C18 (Octadecyl-silica) nih.gov
Mobile Phase Acetonitrile / Water with acid modifier (e.g., phosphoric acid, formic acid) sielc.com
Ion-Pairing Agent 0.01 M Sodium Heptasulfonate nih.gov
pH Adjusted to acidic range (e.g., 2.4) nih.gov
Detection UV at 210 nm nih.gov
Flow Rate 0.8 - 1.2 mL/min google.com

| Column Temperature | 30 - 40 °C | google.com |

Since this compound can exist as enantiomers, chiral HPLC is essential for separating and quantifying these stereoisomers. Direct enantiomeric separation is preferably achieved using chiral stationary phases (CSPs). yakhak.org Macrocyclic glycopeptide-based CSPs, such as those employing teicoplanin or norvancomycin, are particularly effective for the direct analysis of underivatized amino acids. sigmaaldrich.comnih.gov These CSPs are compatible with aqueous mobile phases, which is ideal for polar and ionic compounds. sigmaaldrich.com

The separation mechanism on these CSPs involves complex interactions, including hydrogen bonding, ionic interactions, and hydrophobic interactions between the analyte and the chiral selector. nih.govscas.co.jp Mobile phase composition, including the type and concentration of the organic modifier (e.g., methanol), pH, and temperature, significantly influences retention and enantioselectivity. nih.gov For many amino acids on teicoplanin-based CSPs, enantioselectivity increases with the concentration of the organic modifier. sigmaaldrich.com Thermodynamic studies based on Van't Hoff plots can reveal whether the separation process is controlled by enthalpy or entropy under different pH conditions. nih.gov

Gas Chromatography (GC)

Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile compounds. However, amino acids like this compound are non-volatile due to their zwitterionic nature at physiological pH. Therefore, they must be chemically modified into volatile derivatives prior to GC analysis. mdpi.com

A common derivatization strategy involves a two-step process: esterification of the carboxyl group followed by acylation of the amino and hydroxyl groups. An alternative is a one-step derivatization using reagents like alkyl chloroformates (e.g., isobutyl chloroformate) or silylation reagents such as N-(tert-butyldimethylsilyl)-N-methyltrifluoroacetamide (MTBSTFA). mdpi.comnih.gov The resulting derivatives are thermally stable and volatile, allowing for separation on a GC column. The choice of derivatizing agent can impact the sensitivity of the analysis. nih.gov Following separation, the derivatives are typically detected using a flame ionization detector (FID) or a mass spectrometer (MS), which provides structural information for identification. nih.govresearchgate.net

Capillary Electrophoresis (CE) and Isotachophoresis

Capillary Electrophoresis (CE) techniques separate ions based on their electrophoretic mobility in an electric field. Capillary Isotachophoresis (CITP) is a specific type of CE that is particularly useful for concentrating and separating analytes. isfcppharmaspire.com In CITP, the sample is placed between a leading electrolyte (LE) with high mobility and a terminating electrolyte (TE) with low mobility. mdpi.com When an electric field is applied, the analytes separate into distinct, consecutive zones based on their individual effective mobilities, and all zones migrate at the same velocity. isfcppharmaspire.commdpi.com

This technique is well-suited for analyzing organic acids and amino acids. nih.gov For instance, a CITP method for determining organic acids might use a leading electrolyte of hydrochloric acid and ε-amino-n-caproic acid, and a terminating electrolyte of caproic acid and histidine. nih.gov The concentrating effect of ITP makes it highly sensitive, which is advantageous for detecting low-concentration analytes in complex matrices. mdpi.com

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental technique used to determine the mass fractions of carbon (C), hydrogen (H), nitrogen (N), and other elements within a compound. The experimentally determined percentages are compared against the theoretically calculated values based on the compound's molecular formula to confirm its elemental composition and assess its purity. lgcstandards.com

For this compound (C₆H₁₃NO₃), the theoretical elemental composition can be calculated from its molecular weight. Any significant deviation between the experimental and theoretical values may indicate the presence of impurities, such as residual solvents or inorganic salts. This technique was used to confirm the composition of a Schiff base derived from gamma-aminobutyric acid and its subsequent copper (II) complex. mdpi.com

Table 2: Theoretical vs. Experimental Elemental Analysis Data This table presents theoretical values for the target compound and illustrative experimental data based on a certificate of analysis for a structurally similar compound, (S)-(-)-4-Amino-2-hydroxybutyric acid (C₄H₉NO₃), to demonstrate the comparative principle.

Element Theoretical % (for C₆H₁₃NO₃) Illustrative Experimental % (for C₄H₉NO₃) Source
Carbon (C) 49.64% 39.25% lgcstandards.com
Hydrogen (H) 9.02% 7.92% lgcstandards.com
Nitrogen (N) 9.65% 11.41% lgcstandards.com

| Oxygen (O) | 31.68% | N/A | |

Computational Chemistry and in Silico Studies

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. thaiscience.info It is a widely used tool for calculating molecular properties because it can provide accurate results with a reasonable computational cost. nih.gov DFT calculations are instrumental in understanding the geometry, electronic distribution, and reactivity of 4-[(2-Hydroxyethyl)amino]butanoic acid.

Geometry Optimization and Conformational Analysis

The first step in most computational studies is to determine the most stable three-dimensional arrangement of atoms, known as geometry optimization. For a flexible molecule like this compound, which has several rotatable single bonds, this involves a conformational analysis to identify the various low-energy structures (conformers) it can adopt.

HOMO-LUMO Analysis for Electronic Properties

The Frontier Molecular Orbitals, specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's electronic properties and chemical reactivity. thaiscience.info The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. thaiscience.info The energy difference between these two orbitals, known as the HOMO-LUMO gap (Egap), is a critical parameter for assessing molecular stability. A large energy gap suggests high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. mdpi.com

For this compound, the HOMO is expected to be localized on the regions with higher electron density, such as the lone pairs of the nitrogen and oxygen atoms. The LUMO is likely distributed over the electron-deficient carboxylic acid group. DFT calculations can provide precise energy values for these orbitals and visualize their spatial distribution. nih.gov From the HOMO and LUMO energies, several key quantum chemical descriptors can be calculated to predict reactivity. mdpi.com

Table 1: Illustrative Quantum Chemical Descriptors Derived from HOMO-LUMO Energies Note: The values below are conceptual and represent typical ranges for similar organic molecules. Specific DFT calculations are required for precise values for this compound.

DescriptorFormulaSignificance
HOMO Energy (EHOMO)-Related to Ionization Potential (I)
LUMO Energy (ELUMO)-Related to Electron Affinity (A)
Energy Gap (ΔE)ELUMO - EHOMOChemical reactivity and stability
Chemical Potential (μ)(EHOMO + ELUMO) / 2Electron escaping tendency
Chemical Hardness (η)(ELUMO - EHOMO) / 2Resistance to charge transfer
Global Softness (S)1 / (2η)Measure of reactivity
Electrophilicity Index (ω)μ² / (2η)Propensity to accept electrons

Molecular Electrostatic Potential (MEP) Mapping

A Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the electron density surface of a molecule. mdpi.comresearchgate.net It is an invaluable tool for identifying the electron-rich and electron-deficient regions, which in turn helps predict how a molecule will interact with other molecules, such as substrates, receptors, or solvents. libretexts.orgnumberanalytics.com

The MEP map uses a color scale to denote different potential values. Typically:

Red and Yellow: Indicate regions of negative electrostatic potential (electron-rich), which are susceptible to electrophilic attack. researchgate.net

Blue: Indicates regions of positive electrostatic potential (electron-deficient), which are susceptible to nucleophilic attack. researchgate.net

Green: Indicates regions of neutral or near-zero potential. researchgate.net

For this compound, the MEP map would show negative potential (red/yellow) concentrated around the oxygen atoms of the carboxylic acid and hydroxyl groups, as well as the nitrogen atom, due to their high electronegativity and lone pairs of electrons. Positive potential (blue) would be located around the acidic hydrogen of the carboxylic acid, the hydrogen of the hydroxyl group, and the hydrogens attached to the nitrogen atom, making these sites favorable for interaction with negatively charged species.

Molecular Dynamics Simulations for Conformational Flexibility and Interactions

While DFT provides a static picture of a molecule at its minimum energy, Molecular Dynamics (MD) simulations are used to study its dynamic behavior over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that reveals how the molecule moves, vibrates, and changes its conformation in a specific environment (e.g., in water).

For this compound, MD simulations could be used to:

Explore its conformational flexibility in an aqueous solution, showing how it transitions between different stable conformers.

Analyze its interactions with surrounding water molecules, including the formation and breaking of hydrogen bonds.

Understand how the molecule might interact with a biological membrane or the active site of a protein by simulating the complex system.

These simulations provide a deeper understanding of the molecule's behavior in a realistic physiological or chemical environment, which is crucial for applications in drug design and materials science.

Quantum Mechanical/Molecular Mechanical (QM/MM) Approaches

The QM/MM method is a hybrid approach that combines the accuracy of quantum mechanics (QM) with the efficiency of molecular mechanics (MM). nih.gov This technique is particularly useful for studying chemical reactions or interactions within very large systems, such as an enzyme or a solution. nih.gov

In a QM/MM simulation, the chemically active part of the system (e.g., the substrate molecule and the key residues in an enzyme's active site) is treated with a high-level QM method like DFT. The rest of the system (the bulk of the protein and solvent) is treated with a less computationally expensive MM force field. researchgate.net

If this compound were being studied as an inhibitor or substrate for an enzyme, the QM/MM approach would be ideal. It would allow for an accurate description of bond-making and bond-breaking events, charge transfer, and electronic polarization during its interaction with the enzyme's active site, while still accounting for the influence of the larger protein environment. nih.gov

Structure-Activity Relationship (SAR) Modeling based on Computational Descriptors

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov The goal is to develop a predictive model that can estimate the activity of new, unsynthesized molecules. mdpi.com

The process involves calculating a set of numerical parameters, known as molecular descriptors, for each compound in a dataset. These descriptors quantify various aspects of the molecule's structure and properties. They can be classified based on their dimensionality:

1D Descriptors: Molecular weight, atom counts.

2D Descriptors: Topological indices that describe molecular connectivity.

3D Descriptors: Parameters derived from the 3D structure, such as molecular shape and volume.

Quantum Chemical Descriptors: Properties calculated from methods like DFT, including HOMO-LUMO energies, dipole moment, and atomic charges. mdpi.com

For this compound and its analogues, a QSAR study could be performed to correlate these descriptors with a measured biological activity (e.g., enzyme inhibition). Statistical methods are then used to build a model that identifies which descriptors are most important for activity. Such a model would be a valuable tool for guiding the design of new derivatives with improved potency. nih.gov

Biochemical Pathways and Enzymatic Interactions

Investigation of Metabolic Precursors and Biosynthetic Routes (non-human, theoretical)

The biosynthetic origin of 4-[(2-Hydroxyethyl)amino]butanoic acid is not established in literature. However, theoretical pathways can be postulated based on its structural components: a butanoic acid backbone identical to that of gamma-aminobutyric acid (GABA) and an N-linked hydroxyethyl (B10761427) group.

The most direct theoretical precursor for the 4-aminobutanoic acid portion of the molecule is GABA. wikipedia.orgnist.gov GABA is a non-proteinogenic amino acid that functions as the primary inhibitory neurotransmitter in the mammalian central nervous system. wikipedia.orgnih.gov In various organisms, GABA is primarily synthesized via the irreversible α-decarboxylation of L-glutamate, a reaction catalyzed by the enzyme glutamate (B1630785) decarboxylase (GAD). nih.govnih.gov This metabolic route is a key part of the GABA shunt, a pathway that conserves and produces GABA. nih.gov

Theoretically, this compound could be synthesized from GABA through an N-alkylation reaction. This would involve the enzymatic transfer of a hydroxyethyl group to the primary amine of GABA. A potential biological source for the hydroxyethyl moiety is ethanolamine (B43304) or its activated derivatives. This proposed biosynthetic step would represent a modification of a pre-existing GABA molecule, directly linking the formation of the target compound to the GABA metabolic pathway.

A structural relationship can be considered with compounds from the methionine metabolism pathway, such as 2-hydroxy-4-(methylthio)butanoic acid (HMB). wikipedia.org HMB is a naturally occurring precursor and hydroxy analog of the essential amino acid L-methionine. nih.govgoogle.com In non-human organisms like chicks, HMB is converted to L-methionine through a stereospecific pathway involving enzymes such as D-2-hydroxy acid dehydrogenase and L-2-hydroxy acid oxidase. researchgate.netnih.gov

While this compound and HMB share a substituted four-carbon butanoic acid core, their side chains and functional groups differ significantly. HMB contains a hydroxyl group at the alpha-carbon and a methylthio group at the gamma-position, whereas the target compound has an amino group at the gamma-position substituted with a hydroxyethyl group. hmdb.ca There is no direct evidence to suggest that enzymes involved in HMB's conversion to methionine would act on this compound. The theoretical connection is limited to the commonality of a butanoic acid derivative being involved in amino acid metabolism.

A plausible theoretical biosynthetic route for this compound could involve the convergence of pathways from two different amino acids: glutamate and serine.

Glutamate Pathway : As previously mentioned, the 4-aminobutanoic acid backbone can be derived from L-glutamate via the action of glutamate decarboxylase (GAD) to produce GABA. nih.govnih.gov

Serine Pathway : The N-hydroxyethyl group is structurally identical to ethanolamine. In biological systems, ethanolamine can be synthesized by the decarboxylation of the amino acid L-serine.

A hypothetical biosynthetic pathway could therefore involve the enzymatic condensation of GABA (from glutamate) and ethanolamine (from serine). This would link the molecule's formation to the metabolic fates of at least two distinct proteinogenic amino acids.

Table 1: Theoretical Metabolic Precursors for this compound
Structural MoietyPotential PrecursorOriginating Metabolic PathwayKey Enzyme(s) in Precursor Synthesis
4-Aminobutanoic AcidGamma-Aminobutyric Acid (GABA)GABA Shunt / Glutamate MetabolismGlutamate Decarboxylase (GAD)
N-Hydroxyethyl GroupEthanolamineSerine MetabolismSerine Decarboxylase
Butanoic Acid Core (Analog)2-hydroxy-4-(methylthio)butanoic acid (HMB)Methionine MetabolismNot a direct precursor, but part of a related pathway.

Cellular and Molecular Interaction Research (non-human cell lines, in vitro)

Receptor Binding Studies in Cellular Models

Receptor binding assays are essential in vitro tools used to determine the affinity of a ligand (such as a drug, hormone, or neurotransmitter) for a specific receptor. These studies typically involve incubating a radiolabeled ligand with a preparation of cells or membranes expressing the receptor of interest and measuring the amount of bound radioactivity.

Currently, there is no published research detailing receptor binding studies for this compound. Due to its structural similarity to GABA, it could be hypothesized that this compound might interact with GABA receptors (GABAA or GABAB). However, without experimental data, its binding affinity and functional activity (as an agonist, antagonist, or modulator) at these or any other neurotransmitter receptors remain unknown. nih.gov Future research employing binding assays with human cortical membranes or cell lines expressing specific receptor subtypes would be necessary to elucidate its receptor interaction profile. nih.govresearchgate.net

Modulatory Effects on Neurotransmitter Systems in Animal Models (mechanistic focus)

The in vivo effects of a compound on neurotransmitter systems are often investigated using animal models, which can reveal mechanistic details about its action. Studies may involve monitoring behavioral changes, measuring neurotransmitter levels in different brain regions, or assessing electrophysiological responses.

Specific research on the modulatory effects of this compound on neurotransmitter systems in animal models has not been identified. However, studies on structurally analogous compounds provide a framework for potential mechanisms. For example, research on 4-aminopentanoic acid (4APA), a methyl analogue of GABA, has shown that it can act as a "false neurotransmitter". nih.gov In mouse cerebral synaptosomes, the (R)-enantiomer of 4APA was taken up into nerve terminals, reduced endogenous GABA concentrations, and was released upon membrane depolarization, suggesting it can interfere with normal GABAergic transmission. nih.gov Similarly, sodium butyrate, a short-chain fatty acid, has been shown to reverse hyperactivity and prevent mitochondrial dysfunction in a d-amphetamine-induced animal model of mania, indicating an influence on central nervous system function. nih.gov

Studies on Oxidative Stress Pathways and Antioxidant Metabolite Production (in vitro)

Oxidative stress arises from an imbalance between the production of reactive oxygen species (ROS) and the capacity of a biological system to detoxify these reactive intermediates. mdpi.com In vitro studies are commonly used to assess a compound's potential to mitigate oxidative stress, either by directly scavenging free radicals or by modulating cellular antioxidant defense pathways. mdpi.comnih.gov

There are no available studies that have specifically investigated the effects of this compound on oxidative stress pathways or the production of antioxidant metabolites in vitro. Research on other amino acids and their derivatives has shown protective effects. For example, γ-aminobutyric acid (GABA) has been demonstrated to protect pancreatic cells against hydrogen peroxide-induced oxidative stress by restoring antioxidant defense systems and modulating signaling pathways. researchgate.net Furthermore, studies on various plant cell cultures show that the production of antioxidant phenolic compounds can be enhanced through biotechnological methods, highlighting that cellular systems can be stimulated to increase their antioxidant capacity. nih.gov

To evaluate the potential antioxidant properties of this compound, future in vitro studies could employ assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay or assess its ability to protect cell lines (e.g., neuronal or endothelial cells) from chemically induced oxidative damage. nih.gov

Influence on Microbial Fermentation and Metabolite Production

Microbial fermentation is a metabolic process that produces chemical changes in organic substrates through the action of microorganisms. mdpi.com The addition of specific compounds can influence microbial growth and the profile of metabolites produced.

These studies on HMTBA indicate that butanoic acid derivatives can modulate microbial metabolism. The impact of this compound on microbial fermentation would likely depend on its bioavailability to microorganisms and its ability to be integrated into their metabolic pathways, potentially serving as a carbon or nitrogen source and altering the production of key metabolites like VFAs, amino acids, or other bioactive compounds. mdpi.commdpi.com

Table 2: Effect of 2-hydroxy-4-(methylthio) butanoic acid (HMB) on Volatile Fatty Acid (VFA) Production in Continuous Culture Fermentation

VFAEffect of Increasing HMB SupplementationReference
IsobutyrateLinear Increase nih.gov
PropionateLinear Decrease (concentration) nih.gov
AcetateNo significant change compared to control nih.gov
ButyrateNo significant change compared to control nih.gov
Total VFANo significant change nih.gov

Metabolic Flux Analysis in Model Organisms or Cell Cultures

Metabolic Flux Analysis (MFA) is a powerful analytical technique used to quantify the rates (fluxes) of metabolic reactions within a biological system. researchgate.net By using isotopically labeled substrates, such as 13C-labeled glucose or amino acids, MFA can trace the path of atoms through the metabolic network, providing a detailed snapshot of cellular metabolism. nih.govresearchgate.netnih.gov This methodology is widely applied in biotechnology to understand and optimize the production of metabolites and in biomedical research to study metabolic dysregulation in disease. researchgate.net

There is no published literature describing the use of Metabolic Flux Analysis to investigate the metabolism of this compound in any model organism or cell culture system.

An MFA study of this compound could be designed to trace its metabolic fate. For example, by synthesizing a 13C-labeled version of this compound and introducing it to a cell culture (e.g., Chinese Hamster Ovary (CHO) cells or a specific microbial strain), researchers could determine how it is transported into the cell and catabolized. nih.gov Such an analysis could reveal whether the butanoic acid backbone enters the TCA cycle for energy production or if the molecule is used as a precursor for the synthesis of other biomolecules. This would provide quantitative insights into its biochemical roles and interactions within cellular metabolism.

Potential Research Applications and Advanced Materials Science

Development of Research Probes and Labels

In molecular and cellular biology, fluorescent probes are indispensable tools for visualizing and tracking molecules in real-time. Amino acids and their derivatives are frequently used as scaffolds for such probes due to their biocompatibility and specific transport mechanisms. The structure of 4-[(2-Hydroxyethyl)amino]butanoic acid is well-suited for transformation into fluorescent labels. nih.gov Its primary amine (after potential dealkylation or as a secondary amine) and hydroxyl groups are ideal sites for conjugation with various fluorophores. iris-biotech.de For instance, amine-reactive dyes like NBD-Cl (4-Chloro-7-nitrobenzofurazan) or NHS (N-Hydroxysuccinimide) esters of dyes can be covalently attached to the molecule. iris-biotech.de Such labeled derivatives could be used to study cellular uptake, transport mechanisms, or as tags for larger biomolecules.

Table 1: Potential Conjugation Strategies for Developing Research Probes

Fluorophore ClassReactive MoietyTarget Functional Group on CompoundPotential Application
BenzofurazansNBD-ClAmino GroupFluorescent labeling for cellular imaging nih.gov
Succinimidyl EstersNHS Ester DyesAmino GroupCreating stable amide-linked fluorescent tags iris-biotech.de
IsothiocyanatesFITCAmino GroupProbes for flow cytometry and microscopy
Sulfonyl ChloridesDansyl ChlorideAmino GroupEnvironment-sensitive fluorescent probes

Exploration as Intermediates in Advanced Organic Synthesis

Bifunctional molecules are cornerstones of organic synthesis, enabling the construction of complex molecular architectures. Derivatives of 4-aminobutanoic acid have been identified as valuable intermediates in the synthesis of pharmacologically important molecules, such as statin analogues. google.comgoogle.com The presence of three distinct functional groups (amine, carboxyl, and hydroxyl) in this compound enhances its utility as a versatile synthetic building block. Each group can be selectively protected and reacted, allowing for a stepwise and controlled approach to building complex target molecules. nih.gov This trifunctional nature allows it to serve as a scaffold, introducing specific spacing and functionality into larger molecules.

Table 2: this compound as a Synthetic Intermediate

Functional GroupPotential ReactionSynthetic UtilityExample Application Area
Carboxylic AcidEsterification, Amide CouplingChain extension, linking to other moleculesPeptide synthesis, polymer synthesis
Amino GroupN-Alkylation, Amide CouplingIntroduction of side chains, peptide bond formationSynthesis of peptide mimetics, derivatization
Hydroxyl GroupEsterification, EtherificationAttachment of hydrophobic tails or other functional moietiesProdrug design, material science modifications

Investigation of Amphiphilic Properties for Material Science Research

Amphiphilic molecules, which possess both hydrophilic (water-attracting) and hydrophobic (water-repelling) segments, are fundamental to materials science, finding use as surfactants, and in the formation of micelles, vesicles, and liquid crystals. While this compound is itself hydrophilic, its functional groups provide straightforward pathways to synthesize amphiphilic derivatives. ontosight.aiontosight.ai By attaching a long hydrocarbon chain (a hydrophobic tail) to the molecule, its amphiphilic character can be readily established.

For example, esterification of the carboxylic acid group with a long-chain alcohol (e.g., dodecanol) would create a molecule with a hydrophilic head (containing the amino and hydroxyl groups) and a hydrophobic tail. Such modifications are a known strategy for creating novel surfactants from butanoic acid derivatives. epa.govresearchgate.net

The development of novel surfactants with tailored properties is an active area of research. The "head" group of a surfactant is critical to its performance, influencing properties like critical micelle concentration (CMC), surface tension reduction, and tolerance to water hardness. The 2-hydroxyethyl amino moiety is a known component in the head groups of effective surfactants. bohrium.com A clear precedent exists for a similar compound, Butanoic acid, 4-[(2-hydroxyethyl)amino]-4-oxosulfo-, 1-dodecyl ester, sodium salt, which is classified as a surfactant. epa.gov This demonstrates the viability of using the this compound scaffold to design new classes of anionic, cationic, or non-ionic surfactants for research in formulation science.

Table 3: Conceptual Amphiphilic Derivatives and Their Potential Properties

ModificationResulting Surfactant TypeHydrophilic Head GroupHydrophobic Tail GroupPotential Research Area
Esterification of carboxyl with dodecanolNon-ionic or Cationic (at low pH)-(NH)-(CH2)2-OH, -COOHDodecyl chainEmulsion stabilization, nanoparticle synthesis
Amidation of carboxyl with a fatty amineNon-ionic-(NH)-(CH2)2-OHFatty alkyl chainFoaming properties, wetting agents
N-alkylation with a long alkyl halideCationic-COOH, -(CH2)2-OHLong alkyl chainAntimicrobial surfaces, gene delivery research

Design of Systems for Controlled Release Research (non-clinical, conceptual)

The self-assembly of amphiphilic molecules into micelles or vesicles (liposomes) provides a powerful mechanism for encapsulating and delivering compounds. This is the foundation of many controlled-release systems. Conceptually, amphiphilic derivatives of this compound, as described above, could be designed to self-assemble in aqueous solutions. These assemblies could encapsulate reporter molecules (e.g., dyes) or other non-clinical research compounds. The release of the encapsulated cargo could be triggered by environmental stimuli such as a change in pH, which would alter the protonation state of the amino and carboxyl groups, thereby destabilizing the micellar structure. This makes the compound a promising candidate for fundamental research into stimuli-responsive materials.

Biocatalysis Applications and Enzyme Engineering Studies

Biocatalysis utilizes enzymes to perform chemical transformations with high specificity and efficiency, often under mild conditions. nih.gov There are two primary avenues for the application of this compound in this field. First, enzymes could be used for its synthesis. The development of biocatalysts, such as engineered dehydrogenases or transaminases, could enable the stereoselective synthesis of chiral versions of this compound, a significant challenge via traditional chemistry. nih.gov

Second, this compound can be explored as a non-canonical amino acid (ncAA) for incorporation into peptides or proteins. nih.gov Enzyme engineering, particularly the modification of ribosome machinery or peptide synthetases, could allow this molecule to be used as a building block, introducing unique functionalities (like the hydroxyethyl (B10761427) group) into peptide chains. nih.gov This could be used to create peptides with altered stability, conformation, or binding properties for research purposes.

Sensing Technologies and Chemosensor Development

Chemosensors are molecules designed to bind to a specific analyte and produce a detectable signal. The functional groups of this compound—the carboxylate, amine, and hydroxyl groups—can act as a tridentate or bidentate ligand, capable of coordinating with metal ions. The binding of a metal ion to this molecular scaffold could induce a change in its electronic properties or conformation. If a chromophore or fluorophore is also part of the structure, this binding event can lead to a change in the optical signal (e.g., a change in color or fluorescence intensity), forming the basis of a chemosensor. mdpi.com While research on this specific molecule is nascent, derivatives of other amino acids have been successfully used to create sensors for ions like Cu(II), demonstrating the viability of this approach. mdpi.commdpi.com

Table 4: Potential of Functional Groups in Chemosensor Design

Functional Groups InvolvedPotential Target AnalytesPrinciple of Detection
Carboxylate, Amino, HydroxylTransition metal ions (e.g., Cu²⁺, Ni²⁺, Zn²⁺)Coordination-induced change in a linked chromophore's absorbance (colorimetric) or fluorescence.
Amino, CarboxylateProtons (pH sensing)pH-dependent changes in the fluorescence of a conjugated fluorophore.

Structural Templates for Design of Novel Chemical Entities

The unique molecular architecture of this compound, which combines the structural features of γ-aminobutyric acid (GABA) with an N-hydroxyethyl substituent, presents a versatile scaffold for the design of novel chemical entities. This bifunctional molecule serves as a valuable starting point for chemical modifications, enabling the exploration of new chemical spaces and the development of compounds with tailored properties for a range of research applications, including medicinal chemistry and materials science.

The core structure of this compound offers several points for chemical modification, as outlined in the following table:

Functional GroupPotential ModificationsPotential Applications of Derivatives
Carboxylic Acid Esterification, Amidation, Reduction to alcoholProdrugs, Polymer building blocks, Bioconjugation
Secondary Amine Acylation, Alkylation, Formation of Schiff basesBioactive molecules, Ligands for metal complexes
Hydroxyl Group Etherification, Esterification, OxidationModulation of solubility and polarity, Attachment of other functional moieties

The GABA backbone is a well-established pharmacophore, known for its role as the primary inhibitory neurotransmitter in the central nervous system. The development of GABA analogues and derivatives is a significant area of research in neuroscience and pharmacology. By using this compound as a template, researchers can design new GABA derivatives with potentially altered pharmacokinetic and pharmacodynamic profiles. The presence of the N-hydroxyethyl group can influence properties such as polarity, hydrogen bonding capacity, and metabolic stability, which are critical for the biological activity of a molecule.

In the field of advanced materials science, the bifunctional nature of this compound makes it an attractive building block for the synthesis of novel polymers and supramolecular structures. The carboxylic acid and hydroxyl groups can participate in polymerization reactions to form polyesters and polyamides. The ability of the amino acid-like structure to coordinate with metal ions can be exploited to create new coordination polymers and metal-organic frameworks. For instance, derivatives of 4-aminobutanoic acid have been used to synthesize Schiff base ligands that can form complexes with metal ions like Cu(II), leading to the formation of one-dimensional polymeric compounds. mdpi.comresearchgate.net

Furthermore, the general class of 4-aminobutanoic acid derivatives has been explored as intermediates in the synthesis of complex molecules, such as statin analogues. google.comgoogle.com This highlights the utility of the 4-aminobutanoic acid scaffold in providing a robust framework for the construction of more elaborate chemical structures. The synthetic versatility of this class of compounds allows for the introduction of various substituents and functional groups, enabling the fine-tuning of their chemical and physical properties.

The synthesis of related structures, such as 4-((2-hydroxyethyl)amino)-4-oxobutanoic acid from succinic anhydride (B1165640) and monoethanolamine, further demonstrates the chemical accessibility of compounds containing both a butanoic acid backbone and a hydroxyethylamino moiety. researchgate.net This accessibility, combined with the potential for diverse chemical transformations, positions this compound as a valuable and versatile structural template for the rational design of new and functional chemical entities.

Q & A

Q. What are the optimized synthetic routes for 4-[(2-Hydroxyethyl)amino]butanoic acid and its derivatives in medicinal chemistry?

  • Methodological Answer : Synthesis often involves coupling reactions to introduce the hydroxyethylamino group to the butanoic acid backbone. For example, derivatives like 4-{4-cyano-2-[({(1R,2R)-6’-[(2-methoxyethyl)carbamoyl]-2’,3’-dihydrospiro[cyclopropane-1,1’-inden]-2-yl]carbonyl)amino]phenyl}butanoic acid are synthesized via carbodiimide-mediated amidation (e.g., EDC/HOBt) to link aromatic or spirocyclic moieties . Microwave-assisted synthesis (e.g., 60–100°C, 20–30 minutes) can improve yields for structurally complex analogs .

Q. How should researchers characterize the purity and structural integrity of this compound?

  • Methodological Answer : Use a combination of analytical techniques:
  • HPLC-MS : To confirm molecular weight and detect impurities (e.g., C18 column, 0.1% formic acid in water/acetonitrile gradient).
  • NMR Spectroscopy : ¹H/¹³C NMR to verify substitution patterns (e.g., δ 3.5–3.7 ppm for hydroxyethyl protons) .
  • FT-IR : Peaks at ~1700 cm⁻¹ (C=O stretch) and ~3300 cm⁻¹ (N-H/O-H stretch) confirm functional groups .

Advanced Research Questions

Q. How can contradictions in spectral data (e.g., NMR, IR) be resolved during structural elucidation of derivatives?

  • Methodological Answer :
  • Cross-Validation : Compare experimental data with computational predictions (e.g., DFT-based NMR chemical shift calculations).
  • Isotopic Labeling : Use deuterated solvents or ¹³C-labeled precursors to resolve overlapping signals.
  • X-ray Crystallography : For crystalline derivatives, resolve ambiguities in stereochemistry or tautomerism .

Q. What experimental designs are effective for structure-activity relationship (SAR) studies of this compound analogs?

  • Methodological Answer :
  • Step 1 : Synthesize analogs with modifications to the hydroxyethyl group (e.g., alkylation, fluorination) .
  • Step 2 : Test biological activity (e.g., enzyme inhibition assays, cytotoxicity profiling).
  • Step 3 : Computational modeling (e.g., molecular docking to identify key binding interactions).
  • Example SAR Table :
DerivativeModificationBiological Activity
A FluorophenylAnticancer (IC₅₀ = 5 µM)
B SpirocyclicAnti-inflammatory (EC₅₀ = 10 µM)

Q. What methodologies are recommended for assessing acute toxicity in preclinical studies?

  • Methodological Answer :
  • Rodent Models : Intraperitoneal LD₅₀ testing (e.g., 877 mg/kg in rats) .
  • In Vitro Assays : HepG2 cell viability assays to screen hepatotoxicity.
  • Metabolic Profiling : LC-MS/MS to identify toxic metabolites (e.g., oxidative byproducts) .

Q. How can researchers optimize storage conditions to ensure compound stability?

  • Methodological Answer :
  • Temperature : Store at 2–8°C in amber vials to prevent photodegradation.
  • Humidity Control : Use desiccants (e.g., silica gel) to avoid hydrolysis of the hydroxyethyl group.
  • Handling : Use nitrile gloves and fume hoods to minimize skin/ocular exposure .

Data Contradiction Analysis

Q. How should conflicting toxicity data between in vitro and in vivo studies be addressed?

  • Methodological Answer :
  • Dose Reconciliation : Compare molar concentrations in vitro with in vivo plasma levels.
  • Species-Specific Metabolism : Test metabolites in human liver microsomes vs. rodent models.
  • Pathway Analysis : Use transcriptomics to identify off-target effects not captured in acute toxicity assays .

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